![molecular formula C17H15N5O3 B2529090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide CAS No. 401607-35-0](/img/structure/B2529090.png)

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

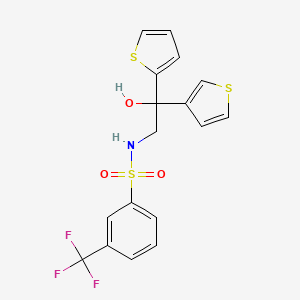

“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a heterocyclic aromatic compound that is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Hsieh et al. synthesized a similar compound, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one, and evaluated its anticancer activity .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Benzimidazole and its derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

科学的研究の応用

Radical-nucleophilic Substitution Reactions

Research has shown that diazoles, including benzimidazole derivatives, participate in radical-nucleophilic substitution (SRN1) reactions. These reactions have been employed to synthesize 1-(1-methyl-1-nitroethyl) derivatives and 1-(p-nitrobenzyl) derivatives through oxidative addition and SRN1 mechanisms, indicating the versatility of benzimidazole derivatives in synthetic chemistry (Adebayo et al., 1989).

Synthesis and Characterization of Novel Conformers

A study on the synthesis and characterization of novel conformers of N-acylhydrazones, which are structurally related to the compound , revealed insights into the stereochemistry of these molecules. The research identified two major conformers, demonstrating the impact of structural variations on the properties of such compounds (Evrard et al., 2022).

Catalysis and Solvent Alternatives

In the context of green chemistry, nitro-functionalized imidazolium salts, which share a similar nitro and imidazole framework with the compound of interest, have been explored as alternatives to traditional organic solvents. These salts facilitate various organic reactions, underscoring the potential of nitro-functionalized compounds in enhancing reaction efficiencies and sustainability (Ren et al., 2011).

Antimicrobial and Anticancer Properties

Compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide" have been studied for their biological activities. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from benzimidazole and imidazole showed medium to high antimicrobial activity against various bacterial strains, indicating their potential as antimicrobial agents (Patil et al., 2011). Additionally, benzimidazoles bearing oxadiazole nuclei have demonstrated significant anticancer activity, highlighting the therapeutic potential of these compounds (Rashid et al., 2012).

将来の方向性

特性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBHKHQLWBIGB-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)